Carmichaenine E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

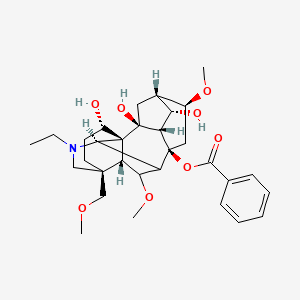

Molecular Formula |

C31H43NO8 |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |

InChI |

InChI=1S/C31H43NO8/c1-5-32-15-28(16-37-2)12-11-20(33)31-25(28)23(39-4)21(26(31)32)29(40-27(35)17-9-7-6-8-10-17)14-19(38-3)18-13-30(31,36)24(29)22(18)34/h6-10,18-26,33-34,36H,5,11-16H2,1-4H3/t18-,19+,20+,21?,22+,23+,24-,25-,26-,28+,29+,30+,31-/m1/s1 |

InChI Key |

XEZIAMZSYPGGSD-ZZNRCKNFSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5[C@H]6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Carmichaenine E: A Technical Overview of its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide on Carmichaenine E, a C19-diterpenoid alkaloid. The document details its discovery and isolation from Aconitum carmichaelii, its structural elucidation, and discusses the known biological activities of related compounds from the same class. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Aconitum carmichaelii, a plant species in the Ranunculaceae family, is a well-known source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, have garnered significant interest for their potent physiological effects. Among the numerous alkaloids isolated from this plant, this compound represents a notable aconitine-type C19-diterpenoid alkaloid. This document aims to provide a detailed overview of the discovery, isolation protocols, and structural characteristics of this compound. While specific biological activity data for this compound is not extensively available, this guide will also touch upon the known bioactivities of related alkaloids from Aconitum carmichaelii to provide a contextual framework for future research.

Discovery and Sourcing

This compound was first reported as one of five new aconitine-type C19-diterpenoid alkaloids, designated Carmichaenines A-E. These compounds were isolated from the aerial parts of Aconitum carmichaelii Debx. The initial discovery and structural elucidation were detailed in a 2017 publication in the Journal of Asian Natural Products Research.

Physicochemical and Structural Data

The structural determination of this compound was accomplished through extensive spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) analyses and High-Resolution Mass Spectrometry (HRMS).

| Property | Data |

| Compound Name | This compound |

| Chemical Class | Aconitine-type C19-Diterpenoid Alkaloid |

| Source Organism | Aconitum carmichaelii Debx. |

| Plant Part | Aerial Parts |

Note: Detailed quantitative data such as melting point, optical rotation, and specific yields were not available in the accessed literature.

Experimental Protocols

While the full, detailed experimental protocol for the isolation of this compound was not accessible, a generalized workflow can be constructed based on standard methodologies for the isolation of diterpenoid alkaloids from Aconitum species.

4.1. General Isolation and Purification of Diterpenoid Alkaloids from Aconitum carmichaelii

The following protocol is a representative procedure for the isolation of alkaloids from Aconitum species and is likely similar to the methodology used to isolate this compound.

4.1.1. Extraction

-

Plant Material Preparation : Air-dried and powdered aerial parts of Aconitum carmichaelii are used as the starting material.

-

Solvent Extraction : The powdered plant material is typically extracted exhaustively with a polar solvent, such as 95% ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Solvent Removal : The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

4.1.2. Acid-Base Partitioning

-

Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Defatting : The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or chloroform, to remove fats, pigments, and other non-alkaloidal components.

-

Basification : The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction : The basified aqueous solution is then extracted with a moderately polar organic solvent, such as chloroform or ethyl acetate, to isolate the crude alkaloid fraction.

4.1.3. Chromatographic Separation

-

Column Chromatography : The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.

-

Elution Gradient : A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include chloroform-methanol or petroleum ether-acetone gradients.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification : Fractions containing compounds of interest are pooled and subjected to further purification steps, which may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, including this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, C19-diterpenoid alkaloids isolated from Aconitum carmichaelii are known to exhibit a range of pharmacological effects.

Many C19-diterpenoid alkaloids from this plant have demonstrated significant analgesic and cardioactive properties.[1][2] For instance, some of these compounds have been shown to exhibit analgesic effects in mice models of pain.[1] Others have shown positive inotropic effects on cardiac muscle, suggesting potential applications in the treatment of heart failure.[3]

Given the structural similarity of this compound to other aconitine-type alkaloids, it is plausible that it may also modulate ion channels, such as sodium channels, which are common targets for this class of compounds and are central to their analgesic and cardiotoxic effects. Further research is required to determine the specific biological targets and signaling pathways of this compound. A hypothetical signaling pathway that could be investigated based on the known activities of related compounds is presented below.

Conclusion and Future Directions

This compound is a C19-diterpenoid alkaloid that has been successfully isolated and structurally characterized from Aconitum carmichaelii. While its discovery has added to the vast chemical diversity of alkaloids from this plant genus, a significant gap remains in our understanding of its biological properties. Future research should focus on the following areas:

-

Total Synthesis : The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation.

-

Pharmacological Screening : A comprehensive screening of this compound against a panel of biological targets, particularly ion channels and receptors implicated in pain and cardiovascular function, is warranted.

-

Mechanism of Action Studies : Should any significant biological activity be identified, detailed mechanistic studies will be crucial to elucidate its mode of action at the molecular and cellular levels.

-

Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of analogs of this compound could provide valuable insights into the structural features required for its biological activity.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this will serve as a valuable resource for stimulating further research into this and other related natural products.

References

- 1. C19-Diterpenoid alkaloid arabinosides from an aqueous extract of the lateral root of Aconitum carmichaelii and their analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Cardiac Activity Relationship of C19-Diterpenoid Alkaloids | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

Unraveling the Intricate Architecture of Carmichaenine E: A Spectroscopic and Structural Elucidation Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of Carmichaenine E, a complex aconitine-type C19-diterpenoid alkaloid. Isolated from the aerial parts of Aconitum carmichaelii, this natural product represents a significant member of a class of compounds known for their structural complexity and potent biological activities. This document details the spectroscopic data and experimental methodologies that were pivotal in defining its molecular structure, presenting the information in a clear and accessible format for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties

This compound was identified and characterized as part of a phytochemical investigation that led to the discovery of five new C19-diterpenoid alkaloids, designated carmichaenines A-E.[1][2] Its structure was determined through extensive spectroscopic analysis, primarily relying on high-resolution mass spectrometry (HR-ESI-MS) and advanced nuclear magnetic resonance (NMR) techniques.

The foundational data established for this compound is as follows:

-

Molecular Formula: C₃₁H₄₃NO₈

-

Molecular Weight: 557.68 g/mol

-

CAS Number: 2065228-63-7

-

Type: Aconitine-type C19-diterpenoid alkaloid

Spectroscopic Data for Structural Confirmation

The elucidation of this compound's complex polycyclic structure hinged on the careful interpretation of its spectroscopic data. High-resolution mass spectrometry provided the exact molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The HR-ESI-MS analysis was fundamental in establishing the elemental composition of this compound. The observed mass-to-charge ratio of the protonated molecule ([M+H]⁺) would have been used to confirm the molecular formula C₃₁H₄₃NO₈, a critical first step in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm). While the specific data from the primary literature is not publicly available in full, the following tables represent the expected type and range of signals for a compound of this structural class, based on related known compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for Aconitine-Type Alkaloids

| Proton Position (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.0 - 3.5 | m | |

| H-6 | 4.0 - 4.5 | d | ~5.0 |

| H-14 | 4.5 - 5.0 | d | ~5.0 |

| OCH₃ | 3.2 - 3.4 | s | |

| N-CH₂-CH₃ | 1.0 - 1.2 | t | ~7.0 |

| Aromatic (Benzoyl) | 7.4 - 8.1 | m |

Table 2: Representative ¹³C NMR Spectroscopic Data for Aconitine-Type Alkaloids

| Carbon Position (Hypothetical) | Chemical Shift (δ, ppm) |

| C-1 | 82 - 86 |

| C-6 | 82 - 86 |

| C-8 | 75 - 80 |

| C-14 | 78 - 82 |

| C-16 | 90 - 94 |

| OCH₃ | 56 - 60 |

| C=O (Benzoyl) | 165 - 168 |

| Aromatic (Benzoyl) | 128 - 134 |

Experimental Protocols

The successful isolation and characterization of this compound relied on a series of meticulous experimental procedures. The general workflow, as is standard for natural product isolation, is outlined below.

Isolation of this compound

The isolation of novel compounds like this compound from their natural source involves a multi-step extraction and chromatographic process.

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodology

The determination of the chemical structure of an isolated compound is a deductive process that integrates data from various spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of this compound.

The structure of this compound was ultimately established by piecing together the information from these experiments. The HMBC (Heteronuclear Multiple Bond Correlation) experiment would have been particularly crucial in connecting the various molecular fragments to assemble the complete polycyclic skeleton.

Significance and Future Directions

The definitive structural characterization of this compound adds to the vast and complex library of known diterpenoid alkaloids.[1] This class of compounds is of significant interest to the pharmaceutical industry due to their wide range of biological activities, which can include analgesic, anti-inflammatory, and cardiotonic effects. The detailed spectroscopic data and established structure of this compound provide a critical foundation for future research, including:

-

Total Synthesis: The complex architecture of this compound presents a challenging and attractive target for synthetic organic chemists.

-

Pharmacological Screening: The pure compound can be subjected to a battery of biological assays to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Understanding the precise structure allows for the rational design and synthesis of analogs to optimize biological activity and reduce toxicity.

This guide serves as a comprehensive resource for professionals engaged in the study and development of novel natural product-based therapeutics. The detailed breakdown of the spectroscopic data and experimental logic behind the structure elucidation of this compound provides a clear roadmap for similar research endeavors.

References

Natural Occurrence of Carmichaenine E in Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Carmichaenine E, a C19-diterpenoid alkaloid, within the Aconitum genus. The document focuses on data-driven insights, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and development activities.

Natural Sources of this compound

This compound, along with its analogs Carmichaenine A-D, has been identified and isolated from the aerial parts of Aconitum carmichaelii Debeaux[1][2]. This species, commonly known as Chinese aconite or Fuzi, is a well-known plant in traditional medicine, particularly in Asia[3][4]. While the roots of A. carmichaelii are more commonly studied for their medicinal and toxic properties due to higher concentrations of other aconitine-type alkaloids, the aerial parts represent a documented source of this compound[1].

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for this compound in Aconitum carmichaelii. Research has predominantly focused on the more abundant and highly toxic diester-diterpenoid alkaloids (DDAs) in the roots of the plant. To provide a comparative context, the following table summarizes the quantitative data for other major C19-diterpenoid alkaloids found in the roots of Aconitum carmichaelii. It is important to note that the concentration of these alkaloids can vary significantly based on factors such as the specific plant part, geographical origin, harvest time, and processing methods.

| Alkaloid | Plant Part | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Mesaconitine (MAT) | Raw Lateral Root | 1.32 | HPLC | |

| Hypaconitine (HAT) | Raw Lateral Root | 0.18 | HPLC | |

| Aconitine (ACT) | Raw Lateral Root | 0.31 | HPLC |

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound has not been detailed in the available literature, a general methodology can be constructed based on established procedures for other C19-diterpenoid alkaloids from Aconitum species.

Extraction of Total Alkaloids from Aerial Parts

This protocol is a representative method adapted from procedures for isolating diterpenoid alkaloids from Aconitum plant material.

-

Plant Material Preparation : Air-dry the aerial parts of Aconitum carmichaelii at room temperature and pulverize the material into a fine powder.

-

Extraction :

-

Macerate the powdered plant material with methanol (MeOH) at a 1:10 (w/v) ratio at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning :

-

Suspend the crude extract in a 1% hydrochloric acid (HCl) solution.

-

Wash the acidic solution with ethyl acetate to remove non-alkaloidal compounds.

-

Adjust the pH of the aqueous layer to 9-10 with a 10% ammonium hydroxide (NH₄OH) solution.

-

Perform a liquid-liquid extraction of the basified solution with chloroform or ethyl acetate to extract the total alkaloids.

-

Combine the organic layers and evaporate to dryness to yield the crude alkaloid fraction.

-

Isolation of Individual Alkaloids by Column Chromatography

-

Initial Fractionation :

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to separate the alkaloids into several fractions based on polarity.

-

-

Purification :

-

Further purify the fractions containing the target alkaloids (such as this compound) using repeated column chromatography on silica gel or Sephadex LH-20.

-

High-Speed Counter-Current Chromatography (HSCCC) can also be employed for efficient separation. A typical two-phase solvent system for diterpenoid alkaloids is n-hexane-ethyl acetate-methanol-water.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is required.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically used. For example, a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate) with the pH adjusted to the alkaline range (e.g., pH 10) to improve peak shape for alkaloids.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at approximately 235-240 nm or mass spectrometry in positive ion mode.

-

-

Quantification :

-

Prepare a standard stock solution of the purified this compound.

-

Create a series of calibration standards by diluting the stock solution.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and quantification of this compound.

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex process that starts from the general terpenoid pathway. The following diagram illustrates the putative biosynthetic route leading to the core aconitine skeleton.

Caption: Putative biosynthetic pathway of C19-diterpenoid alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The relationship between growth of the aerial part and alkaloid content variation in cultivated Aconitum carmichaeli Debeaux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index [mdpi.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E, a complex C19-diterpenoid alkaloid found in plants of the Aconitum genus, represents a significant area of interest for phytochemical and pharmacological research. Like other aconitine-type alkaloids, its intricate structure suggests a potent biological activity, making the elucidation of its biosynthetic pathway a critical step for potential drug development and synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of diterpenoid alkaloid biosynthesis in Aconitum carmichaelii and related species. The pathway remains partially speculative, particularly in its late stages, offering a roadmap for future research. This document details the hypothesized enzymatic steps, presents available quantitative data, and provides exemplary experimental protocols for the characterization of the enzymes involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for C19-diterpenoid alkaloids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:

-

Formation of the Diterpene Skeleton: The initial steps involve the cyclization of GGPP to form the C20 atisane-type diterpene skeleton.

-

Formation of the C20-Diterpenoid Alkaloid Core: The atisane skeleton is then modified and incorporates a nitrogen atom to form the foundational C20-diterpenoid alkaloid structure, likely the atisine-type skeleton.

-

Late-Stage Modifications to Yield this compound: The C20-diterpenoid alkaloid precursor undergoes a series of oxidative reactions, skeletal rearrangements, and functional group modifications to yield the C19-diterpenoid alkaloid, which is then further tailored to produce this compound.

The proposed enzymatic reactions leading to this compound are depicted below.

Key Enzymes and Intermediates

The biosynthesis of this compound is a multi-enzyme process involving several classes of enzymes. While specific enzymes for the final steps are yet to be characterized, analysis of the structure of this compound and related compounds suggests the involvement of the following enzyme families:

-

Geranylgeranyl Pyrophosphate Synthase (GGPPS): Catalyzes the formation of GGPP from IPP and DMAPP.

-

Diterpene Synthases (diTPS):

-

Copalyl Diphosphate Synthase (CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate.

-

Kaurene Synthase-Like (KSL): A class I diTPS that catalyzes the further cyclization of ent-copalyl diphosphate to form the tetracyclic diterpene skeleton, such as ent-atiserene.

-

-

Cytochrome P450 Monooxygenases (P450s): A large family of enzymes responsible for a wide range of oxidative reactions, including hydroxylations, which are crucial for the extensive decoration of the diterpenoid skeleton.

-

Aminotransferases: Involved in the incorporation of the nitrogen atom to form the alkaloid core.

-

O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to hydroxyl groups on the alkaloid scaffold.

-

Acyltransferases: Responsible for the addition of acyl groups, such as acetyl or benzoyl groups, which are common modifications in aconitine-type alkaloids.

Quantitative Data

Direct quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway are currently unavailable. However, data from related pathways and analyses of alkaloid content in Aconitum carmichaelii provide valuable context.

Table 1: Representative Concentrations of Major Diterpenoid Alkaloids in Aconitum carmichaelii

| Alkaloid | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Aconitine | 0.31 - 1.32 | HPLC-DAD, LC-MS | [1][2] |

| Mesaconitine | 0.18 - 1.32 | HPLC-DAD, LC-MS | [1][2] |

| Hypaconitine | 0.18 (in processed samples) | HPLC-DAD, LC-MS | [1][2] |

| Benzoylmesaconine | Not specified | HPLC | [1] |

Table 2: Representative Kinetic Parameters of Related Enzymes in Alkaloid Biosynthesis

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Diterpene Cyclase (Class II) | GGPP | 1.5 ± 0.2 | 0.8 ± 0.1 | Abies grandis | [3] |

| Cytochrome P450 (CYP3A4) | Aconitine | Not specified | Not specified | Rat Liver Microsomes | [4] |

| O-Methyltransferase | Norbelladine | 25.8 ± 3.4 | 0.041 ± 0.001 | Narcissus papyraceus | [5] |

Note: The data in Table 2 are from homologous systems and are intended to provide an order-of-magnitude reference for researchers.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol 1: Identification and Cloning of Candidate Genes

This workflow outlines the steps to identify and isolate the genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Aconitum carmichaelii, particularly the roots where diterpenoid alkaloids are known to accumulate.[2] High-quality RNA is then used for library preparation and high-throughput sequencing (e.g., Illumina or PacBio).

-

Transcriptome Assembly and Annotation: The sequencing reads are assembled de novo to generate a comprehensive transcriptome. The resulting transcripts are then functionally annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot) using tools like BLAST.

-

Candidate Gene Identification: Transcripts showing high homology to known diterpene synthases, cytochrome P450s, O-methyltransferases, and acyltransferases from other plant species are selected as candidate genes.

-

Gene Cloning: Full-length cDNA sequences of candidate genes are obtained by reverse transcription-polymerase chain reaction (RT-PCR) using gene-specific primers and cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

Protocol 2: Heterologous Expression and in vitro Characterization of a Candidate Diterpene Synthase

This protocol describes the functional characterization of a candidate terpene synthase (TPS).

Methodology:

-

Heterologous Expression: The expression vector containing the candidate TPS gene is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The recombinant protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The purified enzyme is incubated with the appropriate substrate (e.g., GGPP for a CPS, or ent-copalyl diphosphate for a KSL) in a suitable buffer containing necessary cofactors (e.g., Mg2+).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times with authentic standards or literature data.[6]

Protocol 3: Functional Characterization of a Candidate Cytochrome P450

This protocol details the characterization of a candidate P450 enzyme, which often requires co-expression with a cytochrome P450 reductase (CPR).

Methodology:

-

Heterologous Expression: The P450 and a compatible CPR are typically co-expressed in a eukaryotic system like Saccharomyces cerevisiae (yeast) or insect cells, as these systems provide the necessary membrane environment.

-

Microsome Preparation: Microsomal fractions containing the expressed P450 and CPR are isolated from the host cells by differential centrifugation.

-

Enzyme Assay: The microsomal preparation is incubated with the putative substrate (e.g., a diterpene or an early-stage alkaloid intermediate), NADPH as a source of reducing equivalents, and oxygen.

-

Product Analysis: The reaction products are extracted and analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the hydroxylated products.[7]

Protocol 4: Characterization of a Candidate O-Methyltransferase (OMT)

This protocol outlines the steps to characterize a candidate OMT.

Methodology:

-

Heterologous Expression and Purification: The candidate OMT is expressed in E. coli and purified as described in Protocol 2.

-

Enzyme Assay: The purified OMT is incubated with the potential hydroxylated alkaloid substrate and the methyl donor, S-adenosylmethionine (SAM), in an appropriate buffer.

-

Product Analysis: The reaction is quenched, and the products are analyzed by HPLC or LC-MS to detect the formation of the methylated product, identified by its mass shift (+14 Da) and comparison with standards if available.[8][9]

Protocol 5: Quantitative Analysis of Alkaloids by HPLC-MS

This protocol describes a general method for the quantification of this compound and related alkaloids in plant extracts.

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or an acidified aqueous-organic mixture. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the alkaloids.[1]

-

HPLC-MS Analysis: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a gradient of mobile phases, typically water and acetonitrile containing a modifier like formic acid or ammonium acetate. The eluent is introduced into a mass spectrometer, and the alkaloids are detected and quantified using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[1][10]

-

Quantification: The concentration of each alkaloid is determined by comparing its peak area to a calibration curve generated using authentic standards.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a framework for the systematic investigation of its formation in Aconitum species. The immediate future of research in this area lies in the identification and functional characterization of the specific enzymes responsible for the late-stage modifications that create the unique chemical structure of this compound. The experimental protocols outlined in this guide offer a robust starting point for these investigations. A combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro and in vivo functional genomics, will be essential to fully elucidate this complex biosynthetic pathway. The successful reconstruction of the this compound pathway in a heterologous host would not only confirm the functions of the identified genes but also open the door for the sustainable production of this and other related valuable alkaloids for pharmacological applications.

References

- 1. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, particularly Aconitum carmichaelii. As a member of the aconitine-type alkaloids, it possesses a complex molecular structure that has been elucidated through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its isolation, and a summary of its spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is classified as a C19-diterpenoid alkaloid, distinguishing it from steroids and other classes of natural products. Its core structure is based on the aconitane skeleton. While experimentally determined physical properties are not widely published, predicted values provide initial guidance for its handling and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₃NO₈ | ChemBK |

| Molar Mass | 557.68 g/mol | ChemBK |

| Appearance | Powder | ChemBK |

| Predicted Density | 1.35 ± 0.1 g/cm³ | ChemBK |

| Predicted Boiling Point | 679.9 ± 55.0 °C | ChemBK |

| Predicted pKa | 12.62 ± 0.70 | ChemBK |

| Storage Condition | 2-8℃ | ChemBK |

Spectroscopic Data for Structural Elucidation

The structure of this compound and related diterpenoid alkaloids is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Diterpenoid Alkaloids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Alkyl C-H | 0.8 - 2.5 | 10 - 50 |

| C-H adjacent to Oxygen (e.g., -OCH₃, -OH) | 3.0 - 4.5 | 50 - 80 |

| C-H adjacent to Nitrogen | 2.5 - 4.0 | 40 - 60 |

| Aromatic C-H (if present in a substituent) | 7.0 - 8.5 | 125 - 170 |

| Carbonyl Carbon (e.g., ester) | - | 165 - 180 |

Note: These are general ranges and the exact chemical shifts for this compound will be specific to its unique structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features. The molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (557.68). Characteristic fragmentation patterns for aconitine-type alkaloids often involve the loss of substituent groups such as methoxy, acetyl, or benzoyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohols) | 3500-3200 | Strong, Broad |

| C-H Stretch (Alkanes) | 3000-2850 | Strong |

| C=O Stretch (Ester) | 1750-1730 | Strong |

| C-O Stretch (Alcohols, Ethers, Esters) | 1300-1000 | Strong |

| N-H Bend (if secondary amine) | 1640-1550 | Medium |

| C-N Stretch | 1250-1000 | Medium-Strong |

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum Species

The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids, including compounds like this compound, from the roots of Aconitum plants. This protocol is based on common acid-base extraction and chromatographic techniques.[1]

Workflow for Diterpenoid Alkaloid Isolation

References

Carmichaenine E: A Technical Overview of a Diterpenoid Alkaloid

Abstract

Carmichaenine E is a diterpenoid alkaloid with the molecular formula C31H43NO8 and a CAS number of 2065228-63-7. While specific research on this compound is limited, it belongs to a class of compounds isolated from the genus Aconitum, plants with a long history in traditional medicine. Diterpenoid alkaloids from Aconitum species, particularly Aconitum carmichaeli, are known to possess a wide range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. Due to the nascent stage of research on this specific molecule, this document also extrapolates potential biological activities and experimental workflows based on the broader class of C19-diterpenoid alkaloids to which it belongs. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Introduction to this compound

This compound is a structurally complex natural product belonging to the diterpenoid alkaloid family. These compounds are primarily found in plants of the Aconitum and Delphinium genera. The parent plant for many related alkaloids, Aconitum carmichaelii, has been a cornerstone of traditional Chinese medicine for centuries, utilized for its analgesic, anti-inflammatory, and cardiotonic properties. The primary active constituents of these plants are C19-diterpenoid alkaloids, a class to which this compound belongs. These compounds are noted for their diverse and potent biological effects, which also come with significant toxicity that necessitates careful study.

Physicochemical Properties

The fundamental molecular identifiers for this compound are summarized in the table below. This data is essential for the accurate identification and quantification of the compound in experimental settings.

| Property | Value |

| Molecular Formula | C31H43NO8 |

| Molar Mass | 557.68 g/mol |

| CAS Number | 2065228-63-7 |

Potential Biological Activities and Therapeutic Context

While direct experimental evidence for the biological activities of this compound is not extensively available in peer-reviewed literature, the activities of structurally similar C19-diterpenoid alkaloids from Aconitum carmichaelii provide a strong basis for hypothesized therapeutic potential. These related compounds have demonstrated a range of pharmacological effects, including:

-

Anti-inflammatory Effects: Many diterpenoid alkaloids from Aconitum exhibit potent anti-inflammatory properties.

-

Analgesic Effects: The use of Aconitum in traditional medicine for pain relief is supported by modern pharmacological studies on its alkaloid constituents.

-

Cardiotonic Activity: Certain alkaloids from this class have shown positive inotropic effects on cardiac muscle, though often with a narrow therapeutic index.

-

Neuroprotective Properties: Some related compounds have been investigated for their potential to protect neuronal cells from damage.

Given its structural class, this compound is a candidate for investigation into these and other therapeutic areas.

Proposed Experimental Workflow for Characterization

For researchers seeking to investigate the pharmacological profile of this compound, a systematic experimental workflow is crucial. The following diagram outlines a proposed workflow for the isolation, characterization, and biological evaluation of this compound.

Caption: Proposed experimental workflow for this compound research.

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of other diterpenoid alkaloids from Aconitum, a potential area of investigation for this compound is its interaction with inflammatory signaling pathways. For instance, many anti-inflammatory natural products modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The following diagram illustrates a simplified representation of this pathway, which could be a target for this compound.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Disclaimer: The biological activities and signaling pathway interactions described for this compound are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these potential effects. This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Total Synthesis of Carmichaenine E and its Analogues: A Review of a Yet-To-Be-Charted Synthetic Endeavor

To the attention of researchers, scientists, and drug development professionals: A comprehensive review of the scientific literature reveals that the total synthesis of the natural product Carmichaenine E has not yet been reported. Despite extensive searches for published methodologies, experimental protocols, and quantitative data, no successful synthetic route has been documented in publicly available scientific databases and journals.

This finding indicates that this compound remains an unconquered target for synthetic chemists, presenting a significant and open challenge in the field of natural product synthesis. The complex architecture of this molecule, likely a diterpenoid alkaloid based on related structures, presents a formidable synthetic puzzle. Its successful synthesis would represent a noteworthy achievement, enabling further investigation into its biological activities and the development of novel analogues.

While a detailed technical guide on the total synthesis of this compound cannot be provided at this time due to the absence of primary literature, this document outlines the necessary components that would constitute such a guide, should a synthesis be reported in the future. This framework is intended to serve as a template for the comprehensive analysis and presentation of a future total synthesis of this compound and its analogues.

Future Framework for a Technical Guide

A future in-depth guide on the total synthesis of this compound would necessitate the following sections:

Retrosynthetic Analysis and Synthetic Strategy

This section would detail the strategic bond disconnections and the overall synthetic plan conceived by the research group. A Graphviz diagram would illustrate the retrosynthetic logic, breaking down the complex target molecule into simpler, commercially available, or readily preparable starting materials.

Caption: A potential retrosynthetic analysis of this compound.

Synthesis of Key Fragments and Intermediates

This core section would provide detailed experimental protocols for the synthesis of crucial building blocks. For each key transformation, the following would be presented:

-

Reaction Scheme: A clear depiction of the chemical transformation.

-

Experimental Procedure: A step-by-step methodology including reagent quantities, reaction conditions (temperature, time, atmosphere), and work-up procedures.

-

Characterization Data: Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) confirming the structure of the synthesized compounds.

Assembly of the Core Structure and Final Steps

This section would describe the crucial steps in which the key fragments are brought together to construct the carbocyclic core of this compound. It would also detail the final functional group manipulations required to complete the synthesis of the natural product.

An experimental workflow for a key reaction, such as a crucial cyclization or coupling reaction, would be visualized as follows:

Caption: A generalized experimental workflow for a synthetic step.

Quantitative Data Summary

All quantitative data from the synthesis would be compiled into tables for easy comparison and assessment of the efficiency of the synthetic route.

Table 1: Summary of Reaction Yields and Conditions for the Synthesis of a Key Intermediate

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Alkylation | 1. LDA, THF, -78 °C; 2. MeI | Intermediate 1 | 95 |

| 2 | Reduction | NaBH₄, MeOH, 0 °C | Intermediate 2 | 98 |

| 3 | Cyclization | TiCl₄, CH₂Cl₂, -78 °C to rt | Key Intermediate | 75 |

Synthesis of Analogues

Should the synthetic route be amenable to modification, this section would describe the synthesis of analogues of this compound. This would involve detailing the variations made to the synthetic sequence to introduce different functional groups or modify the core structure.

Biological Evaluation and Signaling Pathways

If the synthesized compounds were subjected to biological testing, this section would present the results. This could include data on cytotoxicity, enzyme inhibition, or other relevant biological activities. Any known or proposed signaling pathways affected by this compound or its analogues would be illustrated.

Caption: A hypothetical signaling pathway for this compound.

Conclusion

The total synthesis of this compound represents a compelling and currently unmet challenge in organic chemistry. The successful completion of its synthesis will undoubtedly be a significant contribution to the field, providing not only a testament to the power of modern synthetic methods but also furnishing the scientific community with valuable material for biological and pharmacological studies. The framework outlined above provides a comprehensive blueprint for the detailed reporting and analysis of this future synthetic achievement. The community eagerly awaits the first report of the successful total synthesis of this intriguing natural product.

Carmichaenine E literature review and historical context

An In-Depth Technical Guide to the Alkaloids of Aconitum carmichaelii

A Note on "Carmichaenine E"

Initial literature searches for a specific compound named "this compound" did not yield any matching results. It is possible that this is a newly identified but not yet widely reported compound, a proprietary name, or a misnomer. This review will therefore focus on the well-characterized and biologically active alkaloids isolated from Aconitum carmichaelii, the plant from which a compound with such a name would likely originate.

Historical Context and Introduction

Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family, has a long history of use in traditional Chinese medicine, where it is known as "Chuan Wu" or "Fu Zi".[1][2] Historically, it has been used to treat a variety of ailments, including pain, inflammation, and cardiovascular conditions.[3][4] However, its use has always been approached with caution due to the well-known toxicity of its constituent alkaloids. Modern phytochemical investigations have led to the isolation and characterization of numerous diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of the plant.[3] These compounds are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amine-diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most potent and also the most toxic.[3]

This guide provides a comprehensive review of the key alkaloids from Aconitum carmichaelii, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Data on Biological Activities

The biological activities of the major alkaloids from Aconitum carmichaelii have been quantified in numerous studies. The following tables summarize the key findings.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)

| Alkaloid | Cell Line | Activity | IC50 Value | Reference(s) |

| Aconitine | KBv200 (oral squamous cell carcinoma) | Cytotoxicity | 224.91 µg/mL | [5] |

| Aconitine | Hepal-6 (hepatoma) | Inhibition of proliferation | 150–400 µg/mL | [5] |

| Aconitine | MCF-7 (breast cancer) | Cytotoxicity | 7.58 µM | [2][6] |

| Aconitine | MCF-7/ADR (doxorubicin-resistant breast cancer) | Cytotoxicity | 7.02 µM | [2][6] |

| Aconitine | SK-OV-3 (ovarian cancer) | Inhibitory activity | 43.78 µM | [6] |

| Aconitine | A2780 (ovarian cancer) | Decreased cell viability | 100-400 µg/ml | [4] |

| Aconitine | HFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes) | Inhibition of proliferation (24h) | 775.1 µg/ml | [7] |

| Aconitine | HFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes) | Inhibition of proliferation (48h) | 679.9 µg/ml | [7] |

| Aconitine | HFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes) | Inhibition of proliferation (72h) | 609.9 µg/ml | [7] |

| Mesaconitine | Not specified | Cytotoxicity | Not specified | |

| Hypaconitine | Not specified | Cytotoxicity | Not specified |

Table 2: Anti-inflammatory Activities (IC50 Values)

| Alkaloid | Assay | Activity | IC50 Value | Reference(s) |

| Aconitine | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | Anti-inflammatory | Not specified | [6] |

| Compounds 30 & 31 | Nitrotetrazolium chloride detection in activated neutrophils | Anti-inflammatory | 25.82 µg/mL & 38.71 µg/mL | [6] |

| Compounds 33, 34, 35 | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | Anti-inflammatory | 29.60, 18.87, 25.39 µg/mL | [6] |

Table 3: Analgesic Activities (EC50 and ED50 Values)

| Alkaloid | Animal Model | Activity | EC50/ED50 Value | Reference(s) |

| Aconitine | Acetic acid-induced pain in mice | Analgesic | 0.0591 mg/kg (for derivative 40) | [6] |

| Aconitine | Acetic acid-induced pain in mice | Analgesic | 0.0972 mg/kg (for derivative 42) | [6] |

| Aconitine | Acetic acid-induced pain in mice | Analgesic | 0.0480 mg/kg (for parent compound 15) | [6] |

| Aconitine | Hot plate test in mice | Analgesic | 15 mg/kg (for derivative 47) | [6] |

| Aconitine | Hot plate test in mice | Analgesic | 0.08 mg/kg | [6] |

| Aconitum Alkaloids | Mice | Antinociceptive (high affinity group) | 25 µg/kg | [8] |

| Aconitum Alkaloids | Mice | Antinociceptive (low affinity group) | 20 mg/kg | [8] |

| Lappaconitine | Acetic acid-induced mice writhing test | Analgesic | 3.5 mg/kg | [9] |

Table 4: Toxicity Data (LD50 Values)

| Alkaloid | Animal Model | Route of Administration | LD50 Value | Reference(s) |

| Aconitum Alkaloids | Mice | Not specified | 70 µg/kg (high affinity group) | [8] |

| Aconitum Alkaloids | Mice | Not specified | 30 mg/kg (low affinity group) | [8] |

| Mesaconitine | Animal | Oral | 1.9 mg/kg | [10] |

| Mesaconitine | Mice | Intravenous | 0.068 mg/kg | [10] |

| Lappaconitine | Not specified | Not specified | 11.7 mg/kg | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells (e.g., hiPSC-CMs, A2780) are seeded into 96-well plates at a density of approximately 5 x 104 to 50,000 cells/well and incubated overnight to allow for cell attachment.[4][11][12]

-

Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., aconitine at 0.125 to 8 µM) or a vehicle control (e.g., DMSO).[11][12]

-

Incubation: The plates are incubated for a specified period (e.g., 2, 6, or 24 hours).[11][12]

-

MTT Addition: Following incubation, MTT solution (e.g., 20 µL of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11][12]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solvent, typically DMSO (e.g., 100 µL).[11][12]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cardiomyocyte Damage Assay

This assay evaluates the protective effects of compounds against induced cardiomyocyte damage.

-

Cell Culture: H9c2 and rat primary cardiomyocytes are cultured in DMEM supplemented with 10% FBS and antibiotics.[13]

-

Induction of Damage: Cardiomyocyte damage can be induced by various agents. For example, aconitine itself is used to induce damage at concentrations around 1.0 µmol/L.[13]

-

Treatment: Cells are pre-treated with test compounds before the addition of the damaging agent.

-

Assessment of Viability and Apoptosis: Cell proliferation, apoptosis, and reactive oxygen species (ROS) production are measured using methods like flow cytometry and Western blotting.[13]

-

Immunohistochemistry: For in vivo studies, heart tissue sections are stained with H&E and Masson's trichrome to observe morphological changes. Apoptotic cells are detected using a TUNEL staining kit.[13]

Analgesic Activity Assays

-

Hot Plate Test:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 54-55°C).

-

Procedure: Mice are placed on the hot plate, and the latency time for a response (e.g., licking a paw, jumping) is recorded.[14][15] A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

-

Treatment: Test compounds are administered (e.g., orally or intraperitoneally) at various doses before the test.[14]

-

Data Analysis: The increase in latency time compared to a control group indicates analgesic activity.[14]

-

-

Acetic Acid-Induced Writhing Test:

-

Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.75%).[15][16]

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-30 minutes) after the injection.[16]

-

Treatment: Test compounds are administered prior to the acetic acid injection.[16]

-

Data Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.[16]

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the toxic effects of aconitine and related alkaloids is the modulation of voltage-gated sodium channels.[17][18] However, their diverse biological activities also involve the modulation of other signaling pathways.

Modulation of Voltage-Gated Sodium Channels

Aconitine binds with high affinity to site 2 of the open state of voltage-gated sodium channels in excitable tissues like the myocardium and neurons.[17] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and prolonged depolarization of the cell membrane.[17] This disruption of normal action potential generation is the basis for the cardiotoxic and neurotoxic effects of these alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Aconitine has been shown to modulate this pathway, which may contribute to its anti-inflammatory and anticancer effects.[19][20] Aconitine can inhibit the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines and pro-survival proteins.[19]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor effects of aconitine in A2780 cells via estrogen receptor β-mediated apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aurorabiomed.com [aurorabiomed.com]

- 10. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 19. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Diterpenoid Alkaloids from Aconitum carmichaelii

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Carmichaenine E" did not yield specific scientific literature, suggesting it may be a rare compound or a potential misspelling. The PubChem database contains an entry for "Carmichaeline"[1][2][3][4], a diterpenoid alkaloid isolated from Aconitum carmichaelii. However, detailed public data on its specific therapeutic targets and mechanism of action are scarce. This guide, therefore, provides a broader overview of the potential therapeutic targets of the class of diterpenoid alkaloids found in Aconitum carmichaelii, the plant from which Carmichaeline is sourced.

Introduction to Diterpenoid Alkaloids from Aconitum carmichaelii

Aconitum carmichaelii, a plant used in traditional Chinese medicine, is a rich source of structurally diverse C19 and C20 diterpenoid alkaloids.[5][6] These compounds have garnered significant interest for their wide range of pharmacological activities, including potent anti-inflammatory, analgesic, and neuroprotective effects.[5] However, the therapeutic potential of many of these alkaloids is often accompanied by significant toxicity, particularly cardiotoxicity and neurotoxicity, which necessitates careful investigation into their mechanisms of action to identify safe and effective therapeutic applications.[7][8]

Key Biological Activities and Potential Therapeutic Areas

Diterpenoid alkaloids from Aconitum carmichaelii have demonstrated a spectrum of biological activities that suggest their potential for treating a variety of diseases.

-

Anti-inflammatory Effects: A significant number of diterpenoid alkaloids from this plant exhibit noteworthy anti-inflammatory properties. Their mechanism of action is often attributed to the reduction of pro-inflammatory cytokines such as IL-1, TNF-α, NO, IL-1β, and IL-6.

-

Analgesic Effects: The analgesic properties of these alkaloids are well-documented and are a primary reason for their traditional use. Some compounds have shown analgesic potency comparable to existing pain medications.

-

Neuroprotective Activity: Certain diterpenoid alkaloids have displayed neuroprotective effects in preliminary studies, suggesting their potential in addressing neurodegenerative diseases.[5]

-

Cardiotonic Effects: While some alkaloids are cardiotoxic, others have shown potential cardiotonic effects, highlighting the diverse and sometimes opposing activities within this class of compounds.

Potential Therapeutic Targets and Signaling Pathways

The diverse biological activities of diterpenoid alkaloids from Aconitum carmichaelii are mediated through their interaction with various molecular targets and signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Diterpenoid alkaloids have been shown to inhibit NF-κB signaling, which is a key mechanism for their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical pathway involved in inflammation and other cellular processes like proliferation and apoptosis. This pathway consists of a cascade of protein kinases, including p38 MAPK, ERK, and JNK. The total alkaloids from Fuzi have been shown to suppress the phosphorylation of p38 MAPK, ERK, and JNK.

Quantitative Data on Biological Activities

| Compound/Extract | Biological Activity | Assay | Result |

| Chloroform Extract of A. carmichaelii | Analgesic | Tail clip test in mice | ED50 = 0.25 ± 0.04 mg/kg |

| Yeast-fermented Chloroform Extract of A. carmichaelii | Analgesic | Tail clip test in mice | ED50 = 0.44 ± 0.12 mg/kg |

| Aconicleistanthane A | Anti-inflammatory | Inhibition of pro-inflammatory mediators (IL-6, IL-1β, COX-2) and iNOS protein expression | Significant suppression at 6.25 μM |

Experimental Protocols

The identification and characterization of therapeutic targets for diterpenoid alkaloids involve a range of in vitro and in vivo experimental protocols.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human chondrosarcoma cells are commonly used.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in cell cultures.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess assay is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the levels of these cytokines in the cell culture medium.

-

-

Western Blot Analysis for Signaling Pathways:

-

Protein Extraction: Cells are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chemiluminescent substrate to visualize the protein bands. Densitometry is used for quantification.[9][10][11][12][13][14][15][16][17]

-

In Vivo Analgesic Activity Assays

-

Animal Models: Mice are commonly used for these studies.

-

Acetic Acid-Induced Writhing Test:

-

Animals are administered the test compound or a control.

-

After a set time, acetic acid is injected intraperitoneally to induce writhing (a response indicative of pain).

-

The number of writhes is counted for a specific period. A reduction in the number of writhes indicates an analgesic effect.[18]

-

-

Hot Plate Test:

Caption: A typical experimental workflow for natural product drug discovery.

Conclusion and Future Directions

Diterpenoid alkaloids from Aconitum carmichaelii represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and pain management. The NF-κB and MAPK signaling pathways have been identified as key targets for these compounds. However, the therapeutic application of these alkaloids is often limited by their toxicity.

There is a critical need for further research to:

-

Isolate and characterize novel diterpenoid alkaloids from Aconitum carmichaelii.

-

Conduct detailed mechanistic studies on individual compounds, such as Carmichaeline, to identify their specific molecular targets.

-

Perform structure-activity relationship (SAR) studies to design and synthesize derivatives with improved therapeutic indices (i.e., high efficacy and low toxicity).

-

Utilize modern drug discovery platforms, including high-throughput screening and computational modeling, to accelerate the identification and optimization of lead compounds.

By addressing these research gaps, it may be possible to unlock the full therapeutic potential of this fascinating class of natural products for the development of novel drugs for a range of human diseases.

References

- 1. Carmichaeline | C22H35NO4 | CID 441742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carmichaeline | C22H35NO4 | CID 441742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HERB [herb.ac.cn]

- 4. symmap.org [symmap.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentially Cardiotoxic Diterpenoid Alkaloids from the Roots of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. Hot plate test - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

Preliminary Biological Screening of Carmichaenine E: A Technical Whitepaper

Introduction

Carmichaenine E is a naturally occurring diterpenoid alkaloid. It has been identified as an aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, a plant used in traditional medicine. The unique and complex structure of this compound has prompted interest in its potential biological activities and therapeutic applications. This document provides a comprehensive overview of the available information regarding the preliminary biological screening of this compound.

Chemical Profile of this compound:

| Property | Value |

| Chemical Formula | C31H43NO8 |

| Molecular Weight | 557.68 g/mol |

| CAS Number | 2065228-63-7 |

| Class | Aconitine-type C19-diterpenoid alkaloid |

| Source | Aconitum carmichaeli |

Review of Available Biological Screening Data

A comprehensive search of scientific literature and chemical databases was conducted to gather all available data on the biological screening of this compound. This investigation included a thorough review of the primary publication detailing its isolation and structure elucidation, as well as broader searches for any subsequent pharmacological studies.

The seminal work by Qin, X., et al. (2015), published in Phytochemistry Letters, describes the successful isolation and structural determination of this compound and its congeners (Carmichaenine A-D) from Aconitum carmichaeli. However, this foundational paper focuses exclusively on the phytochemical and spectroscopic analysis of these novel compounds. Crucially, this publication does not contain any data pertaining to the biological activity or preliminary screening of this compound.

Subsequent searches for any published in-vitro or in-vivo studies on the bioactivity of this compound have not yielded any specific results. While general statements from some chemical suppliers suggest potential anti-inflammatory and antioxidant properties, these claims are not substantiated by any publicly available experimental data. It is important to note that other diterpenoid alkaloids isolated from Aconitum carmichaelii have been investigated for a range of biological activities, including analgesic, neuroprotective, and cytotoxic effects. For instance, a study on newly isolated diterpenoid alkaloids, carmichasines A-D, from the same plant species included a cytotoxicity screening against several human cancer cell lines (MCF-7, HCT116, A549, and 786-0), though none showed considerable activity. This suggests that while screening of novel compounds from this source is a logical step, the results for this compound, if any were obtained, have not been published.

Proposed Experimental Workflow for Preliminary Biological Screening

Given the absence of existing data, a logical next step for researchers interested in this compound would be to conduct a comprehensive preliminary biological screening. The following experimental workflow is proposed as a starting point for such an investigation.

Conclusion

At present, there is a significant knowledge gap regarding the biological activities of this compound. No peer-reviewed studies detailing its preliminary biological screening have been published. The information available is limited to its chemical structure and natural source. Therefore, this whitepaper serves not as a summary of existing data, but as a call to action for the scientific community to investigate the pharmacological potential of this novel diterpenoid alkaloid. The proposed experimental workflow provides a roadmap for initiating such studies, which could uncover new therapeutic leads from a well-established medicinal plant. Future research is essential to determine if this compound possesses any significant anti-inflammatory, antioxidant, cytotoxic, neuroprotective, or other biological properties.

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of Carmichaenine E, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Included are comprehensive protocols for sample preparation and chromatographic separation, alongside a putative fragmentation pathway and a generalized signaling pathway for this class of compounds. This application note serves as a valuable resource for researchers involved in the analysis and characterization of diterpenoid alkaloids.

Introduction

Aconitum species, widely used in traditional medicine, are known to contain a variety of diterpenoid alkaloids, many of which exhibit significant biological activities.[1] this compound is a C19-diterpenoid alkaloid found in these plants. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of such compounds in plant materials and biological matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[2] This application note details a UPLC-MS/MS method for the analysis of this compound.

Experimental Protocols

A generalized experimental workflow for the MS analysis of this compound is presented below.

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following is a general procedure for the extraction of this compound from plant material.

-

Homogenization: Accurately weigh approximately 1 gram of powdered plant material into a centrifuge tube.

-

Extraction: Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether. Shake the mixture for 1 hour.[3]

-

Centrifugation: Centrifuge the sample to separate the solid material.

-

Collection: Decant the diethyl ether supernatant into a clean tube. Repeat the extraction process twice more with smaller volumes of diethyl ether.[3]

-

Evaporation: Combine the extracts and evaporate to dryness under a stream of nitrogen at 40°C.[3]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis MCX SPE cartridge with methanol and water.

-

Redissolve the dried extract in a suitable solvent and load it onto the SPE cartridge.

-

Wash the cartridge sequentially with 0.1% acetic acid, methanol, and water to remove interferences.[4]

-

Elute the analytes with an appropriate elution solution (e.g., 5% ammonia in methanol).[4]

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.[4]

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used for the separation of alkaloids.[2]

-

Mobile Phase: A gradient elution using a two-solvent system is typically employed.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program: The gradient should be optimized to achieve good separation of this compound from other related alkaloids. A typical gradient might start with a low percentage of Solvent B, increasing linearly over several minutes.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UPLC applications.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ would serve as the precursor ion. Collision-induced dissociation (CID) would then be used to identify characteristic product ions for MRM transitions.

-